H-L-Dap(fmoc)-otbu

peptide synthesis chiral purity stereochemistry

H-L-Dap(Fmoc)-OtBu (CAS 2084868-72-2 free base; CAS 291529-78-7 HCl) features orthogonal Fmoc (base-labile) and tert-butyl ester (acid-labile) protection for sequential SPPS incorporation. The L-enantiomer ensures stereochemical fidelity for biological targets. Procure the HCl salt with ≥99% purity for high-throughput automated workflows; substitution with D-enantiomers or non-orthogonal analogs (Fmoc-Dap(Boc)-OH) will irreconcilably compromise synthesis.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 2084868-72-2; 291529-78-7
Cat. No. B2592548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Dap(fmoc)-otbu
CAS2084868-72-2; 291529-78-7
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
InChIInChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1
InChIKeyAIVZCRQHFXJCDY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Dap(Fmoc)-OtBu Procurement Guide: A Protected L-2,3-Diaminopropionic Acid Building Block for Fmoc-SPPS


H-L-Dap(Fmoc)-OtBu (CAS 2084868-72-2 free base; CAS 291529-78-7 hydrochloride salt) is a protected amino acid derivative featuring an L-2,3-diaminopropionic acid (L-Dap) core with an Nβ-Fmoc (9-fluorenylmethoxycarbonyl) group and a C-terminal tert-butyl (OtBu) ester . The compound incorporates orthogonal protecting groups that are sequentially removable—Fmoc via mild basic conditions (e.g., piperidine) and the tert-butyl ester via mild acidic conditions (e.g., TFA)—enabling controlled, site-selective incorporation of the Dap residue during solid-phase peptide synthesis (SPPS) . The hydrochloride salt form (CAS 291529-78-7) is commercially available with purity specifications reaching ≥99% by HPLC and TLC .

Why H-L-Dap(Fmoc)-OtBu Cannot Be Replaced by Alternative Dap Derivatives in Peptide Synthesis


In-class substitution among Dap derivatives is not chemically feasible due to fundamental differences in orthogonal protection architecture and stereochemical configuration. A procurement selection error—for instance, substituting H-L-Dap(Fmoc)-OtBu with Fmoc-Dap(Boc)-OH, Fmoc-Dap-OH, or the D-enantiomer—will produce irreconcilable synthetic outcomes. The key differentiator lies in the orthogonal cleavage logic: the Fmoc (base-labile) and tert-butyl ester (acid-labile) pair in H-L-Dap(Fmoc)-OtBu operates under the standard Fmoc/tBu SPPS protocol, enabling sequential Nα-deprotection during chain elongation while preserving the C-terminal ester until final resin cleavage . In contrast, Fmoc-Dap(Boc)-OH employs two acid-labile protecting groups (Boc and tBu), which cannot be orthogonally distinguished under Fmoc-SPPS conditions without premature deprotection or requiring incompatible Boc/Bzl chemistry workflows . Additionally, D-enantiomer substitution (Fmoc-D-Dap-OtBu HCl) yields peptides with altered secondary structure and biological recognition profiles . The free acid form (Fmoc-Dap-OH) lacks the C-terminal protection required for selective elongation at the N-terminus alone. These distinctions are non-negotiable and directly determine synthetic feasibility, yield, and product stereochemical integrity.

Quantitative Differentiation Evidence: H-L-Dap(Fmoc)-OtBu Procurement Decision Matrix


Stereochemical Fidelity: L-Enantiomer Specification for Peptide Biological Activity

The L-configuration of H-L-Dap(Fmoc)-OtBu is a non-negotiable procurement specification for applications requiring stereochemically defined peptides. Class-level inference from structurally analogous Fmoc-L-Dap derivatives (e.g., Fmoc-L-Dap(2-Boc-aminoethyl)-OH, Fmoc-L-MeDap(N3)-OH) demonstrates that enantiomeric purity specifications for L-configured Fmoc-Dap building blocks routinely reach ≥99.7% to ≥99.9% by chiral HPLC, ensuring minimal D-epimer contamination . In contrast, procurement of the D-enantiomer (Fmoc-D-Dap-OtBu HCl) would invert stereochemistry, yielding a diastereomeric peptide product with potentially altered binding affinity, proteolytic stability, and biological function . For users synthesizing bioactive peptides where stereochemical fidelity is critical for target recognition, L-enantiomer specification is a gating procurement criterion.

peptide synthesis chiral purity stereochemistry enantiomeric purity

Orthogonal Protection Logic: Fmoc/tBu Architecture Enables Standard SPPS Workflow Compatibility

H-L-Dap(Fmoc)-OtBu employs the Fmoc (base-labile, α-amino) / tBu ester (acid-labile, C-terminal carboxyl) orthogonal pair, which aligns precisely with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy used for >90% of contemporary peptide production workflows . This enables sequential Fmoc removal with 20% piperidine during chain elongation while preserving the tert-butyl ester until final TFA-mediated resin cleavage. In direct contrast, Fmoc-Dap(Boc)-OH incorporates two acid-labile protecting groups (Boc on β-amino, free carboxylic acid at C-terminus), which cannot be orthogonally distinguished under Fmoc-SPPS conditions without either premature Boc deprotection or requiring Boc/Bzl chemistry (which demands hazardous HF cleavage) . The Fmoc/tBu orthogonal logic of the target compound is essential for maintaining protecting group integrity through multiple SPPS coupling cycles [1].

orthogonal protection Fmoc-SPPS solid-phase peptide synthesis protecting group strategy

Salt Form Selection: Hydrochloride Salt Specification for Enhanced Solubility in SPPS Solvents

The hydrochloride salt form (CAS 291529-78-7) of H-L-Dap(Fmoc)-OtBu offers demonstrable solubility advantages over the free base form (CAS 2084868-72-2) in standard SPPS solvents. The HCl salt enhances solubility in polar aprotic solvents including DMF and NMP, which are essential for efficient coupling in automated peptide synthesizers . The free base form (CAS 2084868-72-2) is typically available at 95% purity, whereas the HCl salt form is commercially available with specifications reaching ≥99% purity (HPLC, TLC) . This purity differential and solubility enhancement are directly relevant for SPPS workflows requiring concentrated amino acid solutions (0.2–0.5 M) for automated synthesis.

solubility hydrochloride salt SPPS formulation peptide synthesis

Side-Chain Accessibility: Free β-Amine Enables Post-Incorporation Functionalization

H-L-Dap(Fmoc)-OtBu incorporates with a free β-amino group (unprotected side chain), which remains accessible for on-resin modification after α-Fmoc deprotection and chain elongation. In contrast, alternative derivatives such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, and Fmoc-Dap(Dde)-OH bear side-chain protecting groups (Boc, Alloc, Dde respectively) that block the β-amine and require additional orthogonal deprotection steps before functionalization can occur . The free β-amine of the target compound enables direct, single-step conjugation with electrophilic reagents including activated esters, isocyanates, and azide-bearing click chemistry reagents for amide bond formation or bioconjugation with proteins and antibodies . This eliminates the need for a discrete β-deprotection step, reducing synthesis time and improving overall yield by avoiding an additional SPPS cycle.

site-selective modification peptide functionalization conjugation click chemistry

C-Terminal Protection: tBu Ester Enables Selective N-Terminal Elongation

The tert-butyl (OtBu) ester protecting the C-terminal carboxyl group of H-L-Dap(Fmoc)-OtBu is essential for N→C directional peptide synthesis on solid support. This protection prevents undesired C-terminal activation and self-condensation during Fmoc-SPPS coupling cycles . In comparison, the free acid derivative Fmoc-Dap-OH lacks C-terminal protection, which can lead to carboxyl activation and competing side reactions (e.g., diketopiperazine formation, C-terminal epimerization) during peptide chain assembly [1]. The OtBu ester remains stable through repetitive piperidine-mediated Fmoc deprotection cycles and is cleaved only upon final TFA treatment alongside resin cleavage, ensuring site-specific elongation exclusively at the N-terminus [2].

C-terminal protection tBu ester Fmoc-SPPS peptide elongation

Commercial Purity Specifications: HPLC-Verified ≥99% Purity for Reproducible SPPS

Commercial suppliers of H-L-Dap(Fmoc)-OtBu HCl (CAS 291529-78-7) provide purity specifications of ≥99% as verified by HPLC and TLC . This level of purity exceeds the typical 95% specification commonly available for the free base form (CAS 2084868-72-2) and for many generic Dap derivatives . In Fmoc-SPPS, each coupling step proceeds with less than 100% efficiency; impurities in the building block (e.g., deletion sequences, protecting group fragments, or enantiomeric contaminants) accumulate multiplicatively across elongation cycles, directly compromising crude peptide purity and final isolated yield. A ≥99% specification provides a measurable quality benchmark that supports reproducible peptide synthesis outcomes.

purity specification HPLC quality control reproducibility SPPS

Validated Research and Industrial Applications for H-L-Dap(Fmoc)-OtBu Procurement


Fmoc-SPPS Synthesis of Peptides Requiring N-Terminal Free Amine Functionalization

H-L-Dap(Fmoc)-OtBu is optimally procured for Fmoc-SPPS applications where the Dap residue serves as a branching point or conjugation handle and the N-terminus must remain accessible for further modification. The orthogonal Fmoc/tBu protection scheme allows the compound to be incorporated via standard SPPS coupling cycles, after which the α-Fmoc group is removed to expose the N-terminal amine for subsequent elongation or functionalization . The free β-amine remains available for on-resin conjugation with electrophiles without requiring additional orthogonal deprotection steps . This scenario applies to the synthesis of branched peptides, peptide conjugates, and peptide-small molecule hybrids.

Automated High-Throughput Peptide Library Synthesis Requiring High-Purity Building Blocks

Procurement of the hydrochloride salt form (CAS 291529-78-7) with ≥99% purity specification is indicated for automated, high-throughput SPPS workflows where reproducibility and minimal downstream purification are critical . The enhanced solubility in DMF/NMP enables preparation of concentrated coupling solutions (0.2–0.5 M) compatible with automated synthesizer fluidics, while the ≥99% purity specification reduces cumulative impurity introduction across multi-step library syntheses. This application scenario is directly supported by the commercial availability of the HCl salt with verified HPLC/TLC purity specifications .

Stereochemically Defined Bioactive Peptide Synthesis Requiring L-Configuration

Procurement of the L-enantiomer (H-L-Dap(Fmoc)-OtBu) rather than the D-enantiomer is essential for synthesizing peptides intended to interact with biological targets (e.g., receptors, enzymes, antibodies) where stereochemical fidelity governs binding affinity and functional activity . The L-configuration ensures compatibility with naturally occurring L-amino acid sequences and preserves the intended three-dimensional structure of the target peptide. Class-level evidence from structurally analogous Fmoc-L-Dap derivatives indicates enantiomeric purity specifications routinely exceed 99.7% by chiral HPLC . This scenario applies to peptide drug discovery, structure-activity relationship (SAR) studies, and chemical biology probe development.

Synthesis of Peptides with Internal Dap Residues Requiring Directional N→C Elongation

H-L-Dap(Fmoc)-OtBu is suitable for SPPS applications where the Dap residue is positioned internally within the peptide sequence and directional N→C elongation is required. The C-terminal tert-butyl ester protects the carboxyl group from undesired activation during coupling cycles, preventing diketopiperazine formation and C-terminal epimerization [1]. This protection remains intact through repeated piperidine-mediated Fmoc deprotection steps and is removed only during final TFA cleavage [2]. This scenario is critical for synthesizing peptide sequences longer than 5–10 residues where cumulative side reactions would otherwise compromise product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-L-Dap(fmoc)-otbu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.